molecular formula C7H5N3O3 B1436745 4-Nitro-1H-indazol-6-ol CAS No. 885518-83-2

4-Nitro-1H-indazol-6-ol

Cat. No. B1436745
M. Wt: 179.13 g/mol
InChI Key: BJMMZNBQVYKORW-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazol-6-ol is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 1H-indazoles, including 4-Nitro-1H-indazol-6-ol, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-indazol-6-ol consists of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9) .


Physical And Chemical Properties Analysis

4-Nitro-1H-indazol-6-ol is a powder with a molecular weight of 179.13 .

Scientific Research Applications

  • Synthetic Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
    • The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Medicinal Chemistry

    • Indazoles have shown desirable pharmacological properties .
    • They have been used in the development of drugs for various diseases .
    • Indazole ring system is not a common feature in nature but a large number of synthetically prepared compounds have shown desirable pharmacological properties .
  • Antibacterial, Antifungal, and Antitubercular Activities

    • 4-Amino-1H-indazol-6-ol hydrochloride derivatives have shown applications in antibacterial, antifungal, and antitubercular activities.
    • A study synthesized derivatives of 6-nitro-1H-indazole and evaluated them for various biological activities, yielding acceptable results.
  • Antihypertensive Agents

    • Indazole-containing heterocyclic compounds have been used as antihypertensive agents .
    • These compounds can help control high blood pressure, reducing the risk of heart disease and stroke .
  • Antidepressant Agents

    • Indazoles have also been used in the development of antidepressant drugs .
    • These compounds can help alleviate symptoms of depression, improving mood and restoring interest in daily activities .
  • Anti-inflammatory Agents

    • Some indazole derivatives have shown anti-inflammatory potential .
    • For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .
  • Anticancer Agents

    • Indazole derivatives have been used in the development of anticancer drugs .
    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Antimicrobial Agents

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Antidiabetic Agents

    • Indazole derivatives have shown potential in the treatment of diabetes .
    • These compounds can help control blood sugar levels, reducing the risk of complications associated with diabetes .
  • Anti-allergic Agents

    • Indazole derivatives have been used in the development of anti-allergic drugs .
    • These compounds can help alleviate symptoms of allergies, improving quality of life .
  • Antipyretic Agents

    • Indazole derivatives have shown potential as antipyretic agents .
    • These compounds can help reduce fever, providing relief from symptoms .
  • Antioxidant Agents

    • Indazole derivatives have shown potential as antioxidants .
    • These compounds can help protect the body from damage caused by harmful molecules called free radicals .

Safety And Hazards

The safety data sheet for 4-Nitro-1H-indazol-6-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the research on 4-Nitro-1H-indazol-6-ol and similar compounds involve further exploration of their synthesis methods and potential medicinal applications . The new mechanism proposed for the synthesis of 1H-indazole is suitable for similar cyclization, and a new reaction is predicted .

properties

IUPAC Name

4-nitro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMMZNBQVYKORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646156
Record name 4-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-indazol-6-ol

CAS RN

885518-83-2
Record name 4-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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